3-Methyl-3-(methylsulfonyl)but-1-yne
Overview
Description
3-Methyl-3-(methylsulfonyl)but-1-yne is an organic compound with the molecular formula C₆H₁₀O₂S. It is characterized by the presence of a sulfonyl group attached to a butyne structure.
Preparation Methods
The synthesis of 3-Methyl-3-(methylsulfonyl)but-1-yne typically involves the reaction of 3-methyl-1-butyne with a sulfonylating agent. One common method includes the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methyl-3-(methylsulfonyl)but-1-yne undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silanes to the alkyne group, typically using phenylsilane as a reagent.
Halogenation: The compound can react with halogens to form halogenated derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include phenylsilane, halogens, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-3-(methylsulfonyl)but-1-yne has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Cosmetics: The compound is utilized in the formulation of certain cosmetic products.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.
Mechanism of Action
The mechanism by which 3-Methyl-3-(methylsulfonyl)but-1-yne exerts its effects involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in addition reactions, while the sulfonyl group can undergo substitution reactions. These interactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
3-Methyl-3-(methylsulfonyl)but-1-yne can be compared with similar compounds such as:
3-Methyl-1-butyne: This compound lacks the sulfonyl group, making it less reactive in certain substitution reactions.
3-Methyl-3-(methylsulfonyl)-1-butyne: This is a synonym for the compound , highlighting its structural similarity.
The presence of the sulfonyl group in this compound imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-methyl-3-methylsulfonylbut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-5-6(2,3)9(4,7)8/h1H,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUIROEZGTISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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